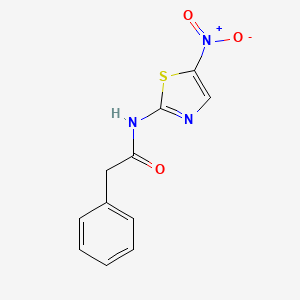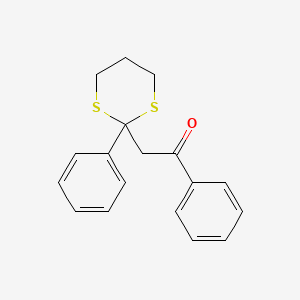![molecular formula C14H11BrClNO2 B14352193 N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide is an organic compound that features a formamide group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide typically involves the following steps:
Bromination: The starting material, 2-bromophenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Methoxylation: The brominated phenol is then reacted with methanol in the presence of a base like sodium hydroxide to form 2-bromophenyl methoxy.
Chlorination: The methoxylated compound is chlorinated using thionyl chloride to introduce the chlorine atom at the desired position.
Formylation: Finally, the chlorinated compound is reacted with formamide in the presence of a catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the formamide group can yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Products include various oxidized forms of the original compound.
Reduction: Products include amine derivatives of the original compound.
Scientific Research Applications
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(2-chlorophenyl)methoxy]-5-bromophenyl]formamide
- N-[2-[(2-fluorophenyl)methoxy]-5-chlorophenyl]formamide
- N-[2-[(2-iodophenyl)methoxy]-5-chlorophenyl]formamide
Uniqueness
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide is unique due to the specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H11BrClNO2 |
|---|---|
Molecular Weight |
340.60 g/mol |
IUPAC Name |
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide |
InChI |
InChI=1S/C14H11BrClNO2/c15-12-4-2-1-3-10(12)8-19-14-6-5-11(16)7-13(14)17-9-18/h1-7,9H,8H2,(H,17,18) |
InChI Key |
RAGBOSUOOJHHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)NC=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/no-structure.png)

![2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14352121.png)


![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
